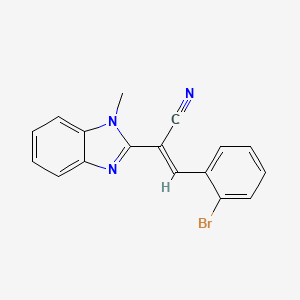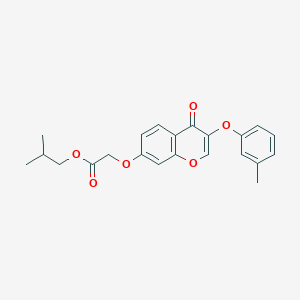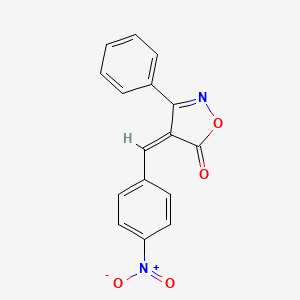
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is an organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, compounds with benzodiazole cores are explored for their therapeutic potential. They may act on various molecular targets, including receptors and enzymes, to exert pharmacological effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(2-Chlorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(2-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(2-Iodophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-(2-Bromophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity.
Propriétés
Formule moléculaire |
C17H12BrN3 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
(E)-3-(2-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12BrN3/c1-21-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3/b13-10+ |
Clé InChI |
GUSBTSPBNPQXOC-JLHYYAGUSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Br)/C#N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648791.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11648796.png)
![2,2'-[piperazine-1,4-diylbis(1-oxopentane-1,2-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11648806.png)
![N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11648809.png)
![2-[(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11648826.png)
![methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648833.png)
![5-benzylsulfanyl-4-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648845.png)

![4-({2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11648850.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11648860.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11648867.png)
![N-(naphthalen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11648872.png)

![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11648892.png)
